2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide
Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide, also known as Phosphoethanolamine, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of phosphoethanolamine, which is a naturally occurring compound found in the human body.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival and proliferation. It has also been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. It has also been shown to have neuroprotective properties and can protect neurons from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively target cancer cells and spare normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide. One area of research is the development of more efficient synthesis methods that can increase the yield of the product. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of new formulations and delivery methods that can improve the solubility and bioavailability of the compound is an important area of research.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide has been studied extensively for its potential therapeutic applications in cancer treatment. Several studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by affecting various signaling pathways.
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(15-12-20-16-9-5-4-8-14(15)16)18(22)19-10-11-23-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASRRSAOIITHBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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